molecular formula C18H17NO3S3 B2446253 3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide CAS No. 2097902-20-8

3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide

Cat. No.: B2446253
CAS No.: 2097902-20-8
M. Wt: 391.52
InChI Key: RFUYEESFJSCWML-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H17NO3S3 and its molecular weight is 391.52. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization :

    • Sulfonamides like the one are often synthesized and characterized for their structural and chemical properties. For instance, Zhang Peng-yun (2013) synthesized a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, and characterized it using FT-IR and 1H NMR techniques, highlighting the importance of these methods in understanding the properties of such compounds (Zhang Peng-yun, 2013).
  • Antimicrobial Activity :

    • Sulfonamide derivatives are often studied for their antimicrobial properties. A. El-Morsy (2014) synthesized novel sulfonamide derivatives with biologically active hydrazones, 1,3,4-thiadiazoles, and 4-oxothiazolidines moieties, starting from a similar compound, 4-acetyl-N-ethyl-N-methyl benzene sulfonamide (A. El-Morsy, 2014).
  • Ligand for Metal Complexes :

    • Compounds like 3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide can serve as ligands for metal complexes. Shu’ni Li et al. (2009) reported the synthesis of complexes using a similar sulfonamide Schiff base, which were characterized by X-ray diffraction, FT-IR, UV–Vis, and other techniques (Shu’ni Li et al., 2009).
  • Catalytic Applications :

    • Such sulfonamides are also explored for their catalytic properties. H. Veisi et al. (2011) described the use of poly-(N,N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) as a catalyst for the acetylation of alcohols, amines, and thiols, indicating the potential catalytic applications of related sulfonamides (H. Veisi et al., 2011).
  • Molecular Docking and Pharmacological Studies :

    • Sulfonamides are often subjects of molecular docking studies to explore their interaction with biological targets. M. Irshad et al. (2016) conducted molecular docking studies of ethylated sulfonamides to understand their interaction with various enzymes and bacterial strains, demonstrating the pharmaceutical potential of these compounds (M. Irshad et al., 2016).

Mechanism of Action

Target of Action

The primary targets of sulfonamides, such as 3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide, are enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthetase . Folic acid is essential for the synthesis of nucleic acids in bacteria, making it a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the formation of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . The downstream effect is a halt in DNA synthesis and, consequently, bacterial growth .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of 3-acetyl-N-(2-{[2,3’-bithiophene]-5-yl}ethyl)benzene-1-sulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing essential components of their DNA, halting their growth and reproduction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides. The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin . A key determinant feature of this allergic response involves substitution at the N4 arylamine group position .

Properties

IUPAC Name

3-acetyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S3/c1-13(20)14-3-2-4-17(11-14)25(21,22)19-9-7-16-5-6-18(24-16)15-8-10-23-12-15/h2-6,8,10-12,19H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUYEESFJSCWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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